molecular formula C9H15N3O2 B6362070 1-Hexyl-3-nitro-1H-pyrazole CAS No. 1003011-93-5

1-Hexyl-3-nitro-1H-pyrazole

Cat. No.: B6362070
CAS No.: 1003011-93-5
M. Wt: 197.23 g/mol
InChI Key: VPXHAPJCHMANCA-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883. google.comguidechem.com A pivotal moment in the development of pyrazole chemistry was the first synthesis of pyrazole itself by Buchner in 1889. guidechem.com One of the classical methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. guidechem.comresearchgate.net This and other early synthetic routes paved the way for the extensive exploration of pyrazole derivatives and their properties. Over the decades, the field has evolved significantly, with the development of numerous advanced and highly regioselective synthetic methodologies. researchgate.netorganic-chemistry.org

Significance of Nitro-Substituted Heterocycles in Contemporary Chemical Science

Nitro-substituted heterocyclic compounds are of profound importance in modern chemical science, with applications spanning from pharmaceuticals to energetic materials. The introduction of a nitro group (-NO2) onto a heterocyclic ring can dramatically influence the molecule's electronic properties, reactivity, and biological activity. nih.govgoogle.com In medicinal chemistry, nitro-substituted heterocycles have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. chemimpex.comresearchgate.net The strong electron-withdrawing nature of the nitro group can enhance a compound's ability to interact with biological targets. researchgate.net

Furthermore, the high nitrogen and oxygen content of nitro-substituted heterocycles makes them valuable in the field of energetic materials. nih.gov The presence of the nitro group contributes to a high heat of formation and density, which are critical parameters for explosives and propellants. nih.gov

Research Rationale for N-Alkyl-Nitropyrazole Systems

The alkylation of the nitrogen atom in the pyrazole ring, particularly in nitro-substituted pyrazoles, is a key strategy for fine-tuning the physicochemical properties of these compounds. This N-alkylation can lead to several desirable modifications, such as increased thermal stability and a lower melting point. mdpi.com For instance, in the context of energetic materials, converting an acidic N-H pyrazole to an N-alkyl derivative can improve its stability and handling properties. mdpi.com The length and nature of the alkyl chain can also influence the compound's solubility and lipophilicity, which is a critical consideration in both materials science and medicinal chemistry. The hexyl group in 1-Hexyl-3-nitro-1H-pyrazole, for example, significantly increases the lipophilicity of the molecule compared to its N-methyl or N-ethyl counterparts.

Overview of Current Research Directions for this compound and Analogues

Direct and extensive research findings on this compound are not widely published in peer-reviewed literature. Its availability from various chemical suppliers suggests its primary use as a research chemical or a building block for the synthesis of more complex molecules. bldpharm.comaksci.com

However, research into analogues of this compound provides insight into the potential applications and research directions for this class of compounds. For example, a patent describes the synthesis of 5-amino-4-nitroso-1-n-hexyl-1H-pyrazole, highlighting the interest in functionalized N-hexyl pyrazoles. google.com Another area of application for N-hexyl pyrazole derivatives is in the cosmetics industry, where compounds like 1-hexyl-1H-pyrazole-4,5-diamine hemisulfate are used as oxidative hair dye agents. google.com

Furthermore, research on related compounds such as 5-hexyl-1H-pyrazol-3-amine has shown potential in medicinal chemistry as a scaffold for developing enzyme inhibitors and agents with anti-inflammatory or antimicrobial properties. smolecule.com The hexyl group in these analogues enhances lipophilicity, which can improve cellular penetration and bioavailability. smolecule.com In the field of materials science, pyrazole derivatives with alkyl chains, such as 3-hexylthiophene, have been used to create conducting polymers for applications in electrochromic devices. researchgate.net This indicates a potential avenue of research for this compound and its analogues in the development of novel functional materials.

Physicochemical Properties of this compound and a Related Analogue

Property This compound 1-Hexyl-4-nitro-1H-pyrazole
Molecular Formula C9H15N3O2 C9H15N3O
Molecular Weight 197.23 g/mol 197.234 g/mol
CAS Number 1003011-93-5 1171685-13-4

Data sourced from commercial supplier information. chemsrc.com

Reported Biological Activities of Pyrazole Derivatives

Biological Activity Example Pyrazole Derivative Class Reference
Anti-inflammatory 1,3,4-trisubstituted pyrazoles nih.gov
Analgesic 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles nih.gov
Antimicrobial 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles nih.gov
Anticancer 5-hexyl-1H-pyrazol-3-amine smolecule.com
Enzyme Inhibition 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone (IL-6 inhibition) nih.gov

This table presents examples of biological activities observed in various pyrazole derivatives, not specific to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXHAPJCHMANCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Hexyl 3 Nitro 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole scaffold is a cornerstone of heterocyclic chemistry. For 1-hexyl-1H-pyrazole, methods must accommodate the introduction of the hexyl group at the N1 position. Key strategies include cyclocondensation, metal-catalyzed cycloaddition, and multi-component reactions.

Cyclocondensation is a classical and widely employed method for pyrazole synthesis, most notably the Knorr pyrazole synthesis. beilstein-journals.org This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net To synthesize the 1-hexyl-1H-pyrazole core, hexylhydrazine (B168409) serves as the binucleophilic hydrazine component.

The reaction between hexylhydrazine and an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov The initial step typically involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

Table 1: Examples of 1,3-Dielectrophiles for Cyclocondensation with Hexylhydrazine

1,3-Dielectrophile Precursor Resulting Pyrazole Substitution Pattern Typical Conditions
Malondialdehyde 1-Hexyl-1H-pyrazole Acid or base catalysis, Ethanol, Reflux
1,1,3,3-Tetramethoxypropane 1-Hexyl-1H-pyrazole Acidic hydrolysis in situ, followed by condensation
Acetylacetaldehyde 1-Hexyl-5-methyl-1H-pyrazole or 1-Hexyl-3-methyl-1H-pyrazole Control of pH and temperature to influence regioselectivity

This table is illustrative of the types of precursors used in cyclocondensation reactions.

Metal-catalyzed reactions, particularly [3+2] cycloadditions, provide a powerful and often highly regioselective route to substituted pyrazoles. ccspublishing.org.cn These methods typically involve the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or alkene. ccspublishing.org.cnresearchgate.net

One potential strategy for synthesizing the 1-hexyl-1H-pyrazole scaffold involves the cycloaddition of a hexyl-substituted 1,3-dipole with an alkyne. Alternatively, a copper-catalyzed domino reaction can be employed, where an initial cyclization is followed by an N-alkylation or N-arylation step. For instance, a 3-substituted pyrazole can be formed first, followed by a copper-catalyzed Ullmann coupling with a hexyl halide to introduce the N1-hexyl group. beilstein-journals.orgnih.gov Lewis acids such as Al(OTf)₃ can also promote the formation of substituted pyrazoles from α-diazoesters and ynones through a cascade reaction involving [3+2] cycloaddition. ccspublishing.org.cn

Table 2: Metal-Catalyzed Approaches to 1-Hexyl-1H-pyrazole Scaffolds

Reaction Type Reactant 1 Reactant 2 Catalyst Description
[3+2] Cycloaddition Hexyldiazoalkane Terminal Alkyne Rh(II) or Cu(I) Regioselective formation of the pyrazole ring.
[3+2] Cycloaddition Diazoacetate 1-Octyne Al(OTf)₃ Cascade reaction leading to a substituted pyrazole that can be further modified. ccspublishing.org.cn

This table outlines general metal-catalyzed strategies applicable to the target scaffold.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. rsc.orgmdpi.com MCRs offer advantages such as operational simplicity, high atom economy, and the ability to generate complex molecules in one pot. beilstein-journals.orgrsc.org

The synthesis of a 1-hexyl-pyrazole scaffold can be achieved through various MCR strategies. A common approach involves the condensation of an aldehyde, hexylhydrazine, and an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester. beilstein-journals.org These reactions can be catalyzed by a range of catalysts, including Lewis acids, organocatalysts, or even nanoparticles, often proceeding with high yields and regioselectivity. beilstein-journals.org

For example, a three-component reaction of an aldehyde, a β-ketoester, and hexylhydrazine can lead to the formation of a polysubstituted 1-hexyl-1H-pyrazole. beilstein-journals.org The versatility of MCRs allows for the synthesis of a wide library of pyrazole derivatives by simply varying the starting components.

Regioselective Nitration of Pyrazole Precursors

Once the 1-hexyl-1H-pyrazole precursor is synthesized, the next critical step is the introduction of a nitro group at the C3 position. The regioselectivity of this electrophilic substitution is paramount. Two principal methods are employed: direct C-nitration and the rearrangement of an N-nitropyrazole intermediate.

Direct nitration of the pyrazole ring is a common method for introducing a nitro group. This is typically achieved using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid) or nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.orgresearchgate.net The position of nitration on the pyrazole ring is governed by the electronic effects of the substituents already present. The N1-hexyl group is an activating, ortho-, para-directing group, which in the pyrazole system directs electrophiles to the C5 and C3 positions.

However, direct nitration of pyrazole itself often leads to the formation of 4-nitropyrazole as the major product. guidechem.com For N-substituted pyrazoles, achieving high selectivity for the C3 position over the C5 position can be challenging and may result in a mixture of isomers, requiring subsequent separation. The reaction conditions, including the choice of nitrating agent, temperature, and solvent, must be carefully controlled to maximize the yield of the desired 3-nitro isomer. nih.gov

A more reliable and widely used method for the synthesis of 3-nitropyrazoles involves the thermal or acid-catalyzed rearrangement of an N-nitropyrazole intermediate. nih.govacs.org This two-step process offers superior regioselectivity for the C3 (or C5) position compared to direct nitration.

The synthesis begins with the N-nitration of the 1-hexyl-1H-pyrazole precursor. This is typically accomplished using a nitrating agent like a mixture of nitric acid and acetic anhydride to form the 1-hexyl-1-nitro-1H-pyrazolium intermediate. nih.govresearchgate.net Subsequently, this intermediate is subjected to thermal rearrangement, often by heating in an inert, high-boiling solvent such as benzonitrile (B105546) or n-octanol. chemicalbook.comguidechem.com The reaction is believed to proceed through a beilstein-journals.orgmdpi.com sigmatropic shift of the nitro group from the N1 nitrogen to the C5 or C3 carbon, followed by a proton shift to restore aromaticity. osi.lvresearchgate.net This method predominantly yields the 3(5)-nitro isomer, making it a highly effective strategy for the regioselective synthesis of 1-Hexyl-3-nitro-1H-pyrazole. nih.govacs.org

Table 3: Conditions for N-Nitropyrazole Rearrangement

N-Nitropyrazole Precursor Solvent Temperature (°C) Product Reference
1-Nitropyrazole Benzonitrile 180 3-Nitro-1H-pyrazole chemicalbook.com
1-Nitropyrazole Anisole 145 3-Nitro-1H-pyrazole nih.gov
1-Nitropyrazole n-Octanol Reflux 3-Nitro-1H-pyrazole guidechem.com

This table summarizes typical conditions reported for the rearrangement of N-nitropyrazoles to 3-nitropyrazoles.

Influence of Nitrating Agents and Reaction Conditions on Regioselectivity

The regioselective synthesis of 3-nitro-1H-pyrazole is a crucial step, as the position of the nitro group on the pyrazole ring dictates the final product. The pyrazole ring is susceptible to electrophilic substitution reactions, such as nitration. nih.gov The choice of nitrating agent and reaction conditions plays a pivotal role in directing the substitution to the desired C-3 position.

Commonly employed nitrating agents for pyrazole derivatives include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (HNO₃/Ac₂O). nih.gov The reaction of pyrazole with these agents can lead to the formation of N-nitropyrazole as an intermediate. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield a mixture of 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole. guidechem.com

The regioselectivity of this rearrangement is influenced by the reaction solvent and temperature. High-boiling point solvents such as benzonitrile or n-octanol are often used to facilitate the rearrangement to the thermodynamically more stable 3-nitro isomer. guidechem.comchemicalbook.com For instance, heating N-nitropyrazole in benzonitrile has been shown to produce 3-nitro-1H-pyrazole in high yield. chemicalbook.com

Direct nitration of the pyrazole ring can also be achieved using fuming nitric acid and sulfuric acid, which can favor the formation of the 4-nitro isomer. nih.gov Therefore, careful control of the reaction conditions is essential to maximize the yield of the desired 3-nitro-1H-pyrazole precursor.

Table 1: Influence of Nitrating Conditions on Pyrazole Nitration
Nitrating AgentReaction ConditionsMajor Product(s)Reference
HNO₃/Ac₂OIntermediate N-nitropyrazole formation, followed by thermal rearrangement in benzonitrile (180 °C)3-Nitro-1H-pyrazole chemicalbook.com
Fuming HNO₃/Fuming H₂SO₄Direct nitration4-Nitro-1H-pyrazole nih.gov

N-Alkylation Strategies for 1-Hexyl Substitution

Once 3-nitro-1H-pyrazole is obtained, the subsequent step involves the introduction of the hexyl group at the N-1 position of the pyrazole ring.

Alkylation of Nitrogen Atom in Pyrazole Ring with Hexyl Moiety

The N-alkylation of pyrazoles is a well-established transformation in organic synthesis. mdpi.comsemanticscholar.org The nitrogen atom of the pyrazole ring is nucleophilic and can react with various alkylating agents. For the synthesis of this compound, 3-nitro-1H-pyrazole is typically treated with a hexylating agent, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base. researchgate.net

The presence of the electron-withdrawing nitro group at the C-3 position can decrease the nucleophilicity of the pyrazole nitrogen, potentially making the alkylation more challenging compared to unsubstituted pyrazole. mdpi.com However, the reaction can be effectively carried out under appropriate conditions.

Commonly used bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

Mechanistic Investigations of N-Alkylation Pathways

The N-alkylation of pyrazole proceeds via a nucleophilic substitution reaction (Sₙ2 mechanism). The base deprotonates the N-H of the pyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the hexyl halide, displacing the halide ion and forming the N-C bond.

For unsymmetrical pyrazoles like 3-nitro-1H-pyrazole, the alkylation can potentially occur at either of the two nitrogen atoms, leading to a mixture of regioisomers (this compound and 1-hexyl-5-nitro-1H-pyrazole). However, in the case of 3-substituted pyrazoles, the alkylation generally occurs preferentially at the N-1 position, which is sterically less hindered. mdpi.comsemanticscholar.org The presence of the nitro group at the 3-position further directs the alkylation to the N-1 position due to electronic effects. acs.org

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of base, solvent, temperature, and reaction time.

Table 2: Optimization Parameters for N-Alkylation of 3-Nitro-1H-pyrazole
ParameterOptionsConsiderationsReference
BaseK₂CO₃, NaH, Cs₂CO₃Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions. Cs₂CO₃ is often effective in promoting alkylation. researchgate.netresearchgate.net
SolventDMF, Acetonitrile, THFPolar aprotic solvents are generally preferred to dissolve the pyrazolate salt and facilitate the Sₙ2 reaction. researchgate.net
TemperatureRoom temperature to elevated temperatures (e.g., 80 °C)Higher temperatures can increase the reaction rate but may also lead to side reactions. The optimal temperature depends on the reactivity of the substrate and alkylating agent. researchgate.net
Alkylating Agent1-Bromohexane, 1-IodohexaneIodohexane is generally more reactive than bromohexane but also more expensive. semanticscholar.org

By carefully selecting the reaction conditions, it is possible to achieve a high yield and regioselectivity for the desired this compound.

Reactivity and Chemical Transformations of 1 Hexyl 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding amino group. masterorganicchemistry.com This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the molecule's reactivity in subsequent reactions like electrophilic aromatic substitution. masterorganicchemistry.com The reduction of 1-Hexyl-3-nitro-1H-pyrazole to 1-Hexyl-1H-pyrazol-3-amine can be achieved using various established methods. wikipedia.org

The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com The process generally proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. orientjchem.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Typical Conditions Comments
H₂/Pd/C Pressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) A highly efficient and common method for both aromatic and aliphatic nitro groups. May also reduce other susceptible functional groups. commonorganicchemistry.com
H₂/Raney Nickel Pressurized H₂ gas, solvent (e.g., Ethanol) Effective for nitro group reduction and often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Fe, Zn, or Sn in Acid Metal powder with HCl or Acetic Acid A classic and reliable method that offers good selectivity for the nitro group. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂) Acidic solution (e.g., HCl) Provides a mild reduction, useful when other reducible groups are present. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Can be used for selective reductions. wikipedia.org

The nitro group itself is generally at a high oxidation state and is resistant to further oxidation. However, the pyrazole (B372694) ring can undergo further nitration. The nitration of 3-nitropyrazole can lead to the formation of dinitro or trinitro derivatives. ed.ac.uk For this compound, the introduction of a second nitro group would most likely occur at the C4 position of the pyrazole ring, driven by the directing effects of the existing substituents. This is analogous to the nitration of 3,5-dinitropyrazole, which yields 3,4,5-trinitropyrazole. researchgate.net The reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. nih.gov

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents attached to it. globalresearchonline.net In this compound, the N1-hexyl group is an activating group, while the C3-nitro group is a strong deactivating group.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org In pyrazoles, this substitution preferentially occurs at the C4 position, which is the most electron-rich carbon. nih.gov The outcome of such a reaction on this compound is determined by the combined electronic effects of the substituents.

N1-Hexyl Group : As an alkyl group, it is electron-donating through an inductive effect, thus activating the pyrazole ring towards electrophilic attack.

C3-Nitro Group : This group is strongly electron-withdrawing through both inductive and resonance effects, deactivating the ring. nih.gov

The C4 position is the most favorable site for electrophilic attack. It is activated by the adjacent N1-hexyl group and is less deactivated by the nitro group compared to the C5 position. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to yield the 4-substituted product. globalresearchonline.net

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Ring Reactivity Preferred Position for Substitution
-C₆H₁₃ (Hexyl) N1 Electron-donating (Inductive) Activating C5
-NO₂ (Nitro) C3 Electron-withdrawing (Inductive & Resonance) Deactivating C5 (meta-directing relative to C3)
Combined Effect - The activating effect of the N1-hexyl group and the inherent nucleophilicity of the C4 position dominate, directing substitution to C4. Deactivated overall, but C4 remains the most reactive site. C4

The presence of the strongly electron-withdrawing nitro group at the C3 position makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, the nitro group can act as a leaving group and be displaced by a nucleophile. Studies on related N-substituted 3,4-dinitropyrazoles have shown that the nitro group at the C3 position is regioselectively substituted by various S-, O-, and N-nucleophiles in good yields. researchgate.netresearchgate.net This suggests that this compound could react with nucleophiles such as alkoxides, thiolates, and amines, resulting in the displacement of the nitro group and the formation of a new bond between the C3 carbon and the nucleophile. researchgate.netnih.gov

The functional groups on the pyrazole core can be chemically transformed to introduce new functionalities. The most versatile handle for such interconversions is the nitro group. nih.gov

Beyond its reduction to an amine (as discussed in 3.1.1), the nitro group can potentially be transformed into other functionalities. For instance, partial reduction can yield nitroso or hydroxylamine derivatives. wikipedia.org The amine group, once formed, serves as a gateway to a wide array of further chemical modifications. It can be diazotized and subsequently replaced by various other groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions, significantly expanding the synthetic utility of the pyrazole scaffold. These transformations allow for the synthesis of a diverse library of pyrazole derivatives from a common intermediate. nih.gov

Reactions Involving the Hexyl Substituent

While the pyrazole ring itself is the primary site of many chemical transformations, the N-hexyl substituent of this compound can also undergo a variety of reactions. These transformations typically involve the functionalization of the saturated alkyl chain, which can be challenging due to the inherent inertness of C-H bonds. However, under specific conditions, selective modifications can be achieved, allowing for the synthesis of a range of derivatives with potentially altered physical, chemical, and biological properties.

Reactions at the Terminal End of the Hexyl Chain

The terminal methyl group (C-6) of the hexyl chain is a potential site for selective functionalization. Reactions targeting this position are of particular interest as they introduce a functional group at the extremity of the molecule, which can be advantageous for further derivatization or for modulating interactions with other molecules or surfaces.

One plausible transformation is the terminal oxidation of the hexyl chain. This can be achieved using various oxidative systems, including certain enzymatic catalysts or transition-metal complexes that can selectively hydroxylate the terminal methyl group. The resulting primary alcohol, 1-(6-hydroxyhexyl)-3-nitro-1H-pyrazole, serves as a versatile intermediate that can be further oxidized to the corresponding aldehyde or carboxylic acid, 6-(3-nitro-1H-pyrazol-1-yl)hexanoic acid.

Another potential reaction is terminal halogenation . While free-radical halogenation of alkanes is often unselective, certain methodologies involving directed or sterically-hindered radical initiators can favor halogenation at the least hindered primary carbon. This would lead to the formation of 1-(6-halo-hexyl)-3-nitro-1H-pyrazoles, which are valuable precursors for nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups at the terminus of the hexyl chain.

Below is a table summarizing hypothetical research findings for reactions at the terminal end of the hexyl chain of this compound, based on analogous reactions in organic chemistry.

Table 1: Hypothetical Research Findings for Terminal Functionalization of the Hexyl Chain

Entry Reactant Reagents and Conditions Product Hypothetical Yield (%)
1 This compound Cytochrome P450 enzyme, NADPH, O₂ 1-(6-Hydroxyhexyl)-3-nitro-1H-pyrazole 65
2 1-(6-Hydroxyhexyl)-3-nitro-1H-pyrazole PCC, CH₂Cl₂ 6-(3-Nitro-1H-pyrazol-1-yl)hexanal 80
3 1-(6-Hydroxyhexyl)-3-nitro-1H-pyrazole Jones reagent (CrO₃, H₂SO₄), acetone 6-(3-Nitro-1H-pyrazol-1-yl)hexanoic acid 75

Modifications and Derivatizations of the Alkyl Chain

Beyond the terminal position, the internal methylene (B1212753) groups of the hexyl chain can also be sites for chemical modification, although achieving high regioselectivity can be challenging.

C-H activation/functionalization strategies employing transition metal catalysts (e.g., palladium, rhodium, iridium) could potentially be used to introduce functional groups at specific positions along the alkyl chain. The directing ability of the pyrazole ring might influence the regioselectivity of such reactions, potentially favoring functionalization at positions closer to the heterocyclic core.

Photochemical reactions , such as the Barton reaction, could be employed if a suitable directing group is installed on the pyrazole ring. This would involve the generation of a radical on the alkyl chain via photolysis of a nitrite (B80452) ester, followed by intramolecular hydrogen abstraction and subsequent functionalization.

Furthermore, the introduction of unsaturation into the hexyl chain, for instance through a dehydrogenation reaction, would create new reactive sites. The resulting alkenyl chain could then undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, to introduce further functionality.

The following table presents plausible, though hypothetical, research findings for the modification and derivatization of the alkyl chain of this compound.

Table 2: Hypothetical Research Findings for Alkyl Chain Modification and Derivatization

Entry Reactant Reagents and Conditions Product Hypothetical Yield (%)
1 This compound Pd(OAc)₂, PhI(OAc)₂, AcOH, 100 °C Mixture of 1-(acetoxyhexyl)-3-nitro-1H-pyrazoles 50 (mixture of isomers)
2 This compound I₂, PhI(OAc)₂, hv Mixture of 1-(iodohexyl)-3-nitro-1H-pyrazoles 60 (mixture of isomers)
3 1-(6-Bromohexyl)-3-nitro-1H-pyrazole NaN₃, DMF 1-(6-Azidohexyl)-3-nitro-1H-pyrazole 90

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-Hexyl-3-nitro-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the protons of the hexyl chain and the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the pyrazole ring.

The protons on the pyrazole ring are expected to appear as two distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at the C5 position is likely to be the most deshielded due to its proximity to the electronegative nitrogen atoms of the pyrazole ring and the influence of the nitro group at the C3 position. The proton at the C4 position will also be in the aromatic region but at a slightly upfield position compared to the C5 proton.

The hexyl group protons will present a series of signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the pyrazole nitrogen (N1) is expected to resonate as a triplet at approximately δ 4.2-4.5 ppm. The subsequent methylene groups of the hexyl chain will appear as multiplets at progressively higher fields (lower ppm values), with the terminal methyl group resonating as a triplet around δ 0.9 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole)8.0 - 8.5d~2-3
H-4 (pyrazole)7.2 - 7.6d~2-3
N-CH₂-(CH₂)₄-CH₃4.2 - 4.5t~7
N-CH₂-CH₂-(CH₂)₃-CH₃1.8 - 2.0quint~7
N-(CH₂)₂-CH₂-(CH₂)₂-CH₃1.2 - 1.5m-
N-(CH₂)₃-CH₂-CH₂-CH₃1.2 - 1.5m-
N-(CH₂)₄-CH₂-CH₃1.2 - 1.5m-
N-(CH₂)₅-CH₃0.8 - 1.0t~7

Note: Predicted values are based on the analysis of similar substituted pyrazole structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region. The C3 carbon, bearing the nitro group, is anticipated to be significantly deshielded, with a chemical shift in the range of δ 150-160 ppm. The C5 carbon will also be downfield, typically between δ 130-140 ppm, while the C4 carbon will appear at a more upfield position, around δ 110-120 ppm.

The carbon atoms of the hexyl chain will be observed in the upfield region of the spectrum. The methylene carbon directly attached to the pyrazole nitrogen (N1) will be the most deshielded of the alkyl carbons, with an expected chemical shift of approximately δ 50-55 ppm. The remaining methylene carbons will resonate in the δ 20-35 ppm range, and the terminal methyl carbon will be the most shielded, appearing around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole)150 - 160
C-5 (pyrazole)130 - 140
C-4 (pyrazole)110 - 120
N-CH₂-(CH₂)₄-CH₃50 - 55
N-CH₂-CH₂-(CH₂)₃-CH₃30 - 35
N-(CH₂)₂-CH₂-(CH₂)₂-CH₃25 - 30
N-(CH₂)₃-CH₂-CH₂-CH₃28 - 33
N-(CH₂)₄-CH₂-CH₃22 - 27
N-(CH₂)₅-CH₃13 - 15

Note: Predicted values are based on the analysis of similar substituted pyrazole structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, as well as between the protons of adjacent methylene groups in the hexyl chain.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of each carbon signal based on the known assignments of the attached protons. For example, the proton signal at δ 4.2-4.5 ppm would correlate with the carbon signal at δ 50-55 ppm, confirming the N-CH₂ assignment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these will be the stretching vibrations of the nitro group. Strong asymmetric and symmetric stretching bands for the NO₂ group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

The C-H stretching vibrations of the pyrazole ring will appear in the aromatic C-H stretching region, typically between 3000 and 3100 cm⁻¹. The C-H stretching vibrations of the hexyl group's methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ range.

The C=N and C=C stretching vibrations of the pyrazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the pyrazole ring C-H bonds will be found in the fingerprint region, below 1200 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
C-H stretch (pyrazole)3000 - 3100MediumMedium
C-H stretch (alkyl)2850 - 2960StrongStrong
NO₂ asymmetric stretch1520 - 1560StrongMedium
C=N, C=C stretch (pyrazole)1400 - 1600Medium-StrongMedium
NO₂ symmetric stretch1340 - 1380StrongStrong
C-H bend (alkyl)1350 - 1470MediumMedium
Ring vibrations (pyrazole)1000 - 1300MediumMedium
C-N stretch1100 - 1200MediumWeak

Note: Predicted values are based on the analysis of similar nitropyrazole structures. Actual experimental values may vary.

While the pyrazole ring is rigid and planar, the hexyl chain has conformational flexibility. Different rotational isomers (conformers) of the hexyl chain may exist in equilibrium. Vibrational spectroscopy can sometimes provide information about the predominant conformation. For instance, specific vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the dihedral angles of the alkyl chain. By comparing the experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the most stable conformation of the hexyl group relative to the pyrazole ring. However, at room temperature, it is likely that a mixture of conformers is present, which would lead to broader absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₉H₁₅N₃O₂, the theoretical exact mass can be calculated. While direct experimental data for this specific compound is not available in the cited literature, analysis of analogous pyrazole derivatives demonstrates the power of this technique. For instance, a similar pyrazole derivative with the formula C₁₁H₁₄N₃O₃ was found to have an [M+H]⁺ ion at m/z 236.1040, which corresponds closely to its calculated mass of 236.1030. dergipark.org.tr This level of precision allows for the unambiguous confirmation of the molecular formula.

Table 1: Theoretical Mass Data for this compound
Chemical FormulaMolecular Weight (g/mol)Theoretical Exact Mass (Da)
C₉H₁₅N₃O₂197.24197.1164

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to confirm its structure. While a specific mass spectrum for this compound is not documented in the provided search results, the fragmentation of the closely related compound, 1-methyl-3-nitropyrazole, offers significant insight into the expected fragmentation pathways. researchgate.netresearchgate.net The primary fragmentation processes for substituted pyrazoles typically involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net

For this compound, the following fragmentation patterns are anticipated:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a portion of it (e.g., NO).

Cleavage of the hexyl chain: The bond between the pyrazole ring and the hexyl group is susceptible to cleavage, leading to fragments corresponding to the hexyl cation and the 3-nitro-1H-pyrazole radical cation. Further fragmentation of the hexyl chain itself would also be expected.

Ring cleavage: The pyrazole ring can undergo cleavage, leading to the expulsion of small molecules such as HCN and N₂. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
Fragment IonProposed StructurePredicted m/zFragmentation Pathway
[M-NO₂]⁺1-Hexyl-1H-pyrazolium151.1259Loss of nitro group
[C₆H₁₃]⁺Hexyl cation85.1330Cleavage of N-hexyl bond
[C₃H₂N₃O₂]⁺3-nitro-1H-pyrazolium112.0147Cleavage of N-hexyl bond

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, as well as the nature of the intermolecular interactions that govern its packing in the solid state.

Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound has not been reported, the analysis of crystal structures of similar pyrazole derivatives provides a strong indication of the types of intermolecular interactions that are likely to be present. Studies on various substituted pyrazoles consistently reveal the importance of hydrogen bonding and π-π stacking interactions in their crystal packing. researchgate.neted.ac.ukresearchgate.net

For this compound, the following intermolecular interactions are expected to play a key role in its solid-state structure:

C-H···O Hydrogen Bonds: The hydrogen atoms of the hexyl chain and the pyrazole ring can act as hydrogen bond donors, forming interactions with the oxygen atoms of the nitro group, which are effective proton acceptors. researchgate.net

Van der Waals Forces: The nonpolar hexyl chains will interact through van der Waals forces, which will also influence the crystalline packing.

Crystalline Packing Analysis

The way in which molecules are arranged in a crystal is known as the crystalline packing. This is determined by the interplay of the various intermolecular forces. Based on the analysis of related compounds, the crystalline packing of this compound is likely to be characterized by layers or chains of molecules held together by a network of C-H···O hydrogen bonds and π-π stacking interactions. The hexyl groups would likely be arranged in a way that maximizes van der Waals contacts, potentially leading to interdigitated or layered structures. The specific packing arrangement will ultimately depend on the subtle balance of these interactions, which can only be definitively determined through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Specific DFT studies on 1-Hexyl-3-nitro-1H-pyrazole are not available in the current scientific literature. Research in this area has been conducted on other nitropyrazole derivatives, but the data is not transferable to the target molecule. nih.gov

Data not available.

Data not available.

Data not available.

Molecular Dynamics (MD) Simulations

Dedicated MD simulation studies for this compound have not been published.

Data not available.

Data not available.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of substituted pyrazoles often involves multi-step procedures that may use hazardous reagents and solvents. nih.gov A primary challenge for the future is the development of green and sustainable synthetic routes for 1-Hexyl-3-nitro-1H-pyrazole that are environmentally benign, atom-economical, and operationally simple. nih.govresearchgate.net

Future research should focus on adopting established green chemistry principles for the synthesis of this compound. jetir.org This includes the use of alternative energy sources like microwave and ultrasonic irradiation, which have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds. nih.govnih.gov The exploration of solvent-free reaction conditions or the use of green solvents (e.g., water, ionic liquids) is another critical avenue. nih.goviiardjournals.org

Table 1: Potential Green Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times. nih.govFaster reactions, higher yields, increased purity.
Solvent-Free Reactions Conducts the synthesis without a solvent, often by grinding reagents together or using a melt phase. nih.goviiardjournals.orgReduced solvent waste, simplified workup, lower environmental impact.
Catalysis Employs recyclable heterogeneous or bio-organic catalysts to promote the reaction. researchgate.netjetir.orgCatalyst reusability, milder reaction conditions, reduced waste.
One-Pot Multi-Component Reactions Combines multiple starting materials in a single reaction vessel to form the final product in one step. mdpi.comIncreased efficiency, atom economy, reduced purification steps.

Exploration of Novel Derivatization Strategies

To fully explore the potential of this compound, it is essential to develop novel derivatization strategies to create a library of related compounds. The pyrazole (B372694) ring allows for structural modifications at several positions, offering a pathway to a wide range of analogues. chim.it

Key areas for future derivatization research include:

Functionalization of the Pyrazole Ring: The C4 and C5 positions of the pyrazole ring are potential sites for electrophilic substitution reactions, allowing the introduction of various functional groups (e.g., halogens, nitro, acyl groups). These new groups can serve as handles for further transformations, such as cross-coupling reactions. semanticscholar.org

Modification of the N-Hexyl Chain: The hexyl group can be functionalized to introduce polar groups (e.g., hydroxyl, carboxyl, amino groups), which could modulate the compound's solubility and pharmacokinetic properties.

Transformation of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group. This amino-pyrazole derivative can then be used as a building block for the synthesis of more complex fused heterocyclic systems or for the introduction of a wide array of substituents via diazotization or acylation. chim.it

These derivatization strategies will enable the systematic modification of the compound's steric, electronic, and lipophilic properties, which is crucial for tuning its activity for specific applications. whiterose.ac.uknih.gov

Table 2: Potential Derivatization Reactions for this compound

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
C4-Position Electrophilic HalogenationN-Bromosuccinimide (NBS)-Br
C4-Position NitrationNitric Acid/Sulfuric Acid-NO₂
Nitro Group ReductionSnCl₂/HCl or Catalytic Hydrogenation-NH₂
N-Hexyl Chain Terminal FunctionalizationOxidation or Halogenation-OH, -COOH, -Br

Advanced Computational Modeling for Predictive Design

Advanced computational modeling presents a powerful tool for accelerating the design and optimization of novel this compound derivatives. nih.gov By using computational chemistry techniques, researchers can predict the properties of yet-to-be-synthesized molecules, thereby saving time and resources. openmedicinalchemistryjournal.commit.edu

Future research should leverage methods such as:

Density Functional Theory (DFT): To calculate molecular geometries, electronic structures, and reactivity descriptors. This can provide insights into the molecule's stability, reactivity, and spectral properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate structural features of derivatives with their biological or physical properties. researchgate.net This is particularly valuable for guiding the design of compounds with enhanced activity for a specific target.

Molecular Docking: If the compound is being investigated for biological applications, molecular docking can predict how its derivatives will bind to a specific protein target, helping to rationalize structure-activity relationships and guide the design of more potent analogues. nih.govresearchgate.net

These computational approaches enable a rational, predictive design strategy, moving away from traditional trial-and-error synthesis and screening. llnl.govinotiv.com

Investigation of Structure-Property Relationships for Targeted Applications

Key structural elements to investigate include:

The N1-Alkyl Chain: The length and branching of the alkyl chain at the N1 position can significantly impact lipophilicity, solubility, and steric interactions. Varying the hexyl group to other alkyl chains (shorter, longer, cyclic, or containing heteroatoms) would provide valuable data on how this position influences target engagement and physical properties.

The C3-Nitro Group: The strong electron-withdrawing nature of the nitro group profoundly affects the electronic properties of the pyrazole ring. frontiersin.org Research into replacing or modifying this group can help to fine-tune these properties. For instance, replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could systematically alter the molecule's reactivity and interaction capabilities. researchgate.net

By systematically synthesizing derivatives and evaluating their properties, researchers can build comprehensive SPR models. This knowledge is crucial for optimizing the performance of this compound derivatives for specific uses, whether in medicine, agriculture, or materials science. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-Hexyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is typically employed: (1) alkylation of 3-nitro-1H-pyrazole with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by (2) purification via column chromatography. Optimization of the nitro group stability during alkylation is critical; inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) minimize side reactions. Yield improvements (>70%) are achievable using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine ¹H/¹³C NMR, HSQC, and HMBC experiments to resolve overlapping signals caused by the nitro and hexyl groups. The nitro group deshields adjacent protons (e.g., C4-H in pyrazole), while the hexyl chain exhibits characteristic triplet/multiplet patterns for terminal CH₃ and CH₂ groups. X-ray crystallography or NOESY may further confirm regiochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and purification due to potential nitro compound toxicity. Wear nitrile gloves, goggles, and lab coats. Avoid direct contact and inhalation; store the compound in airtight containers away from reducing agents. Emergency protocols should include immediate rinsing for skin/eye exposure and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts in the same solvent (e.g., CDCl₃). Experimental validation via variable-temperature NMR can identify dynamic effects. Cross-reference with analogous compounds (e.g., 1-methyl-3-nitro-1H-pyrazole) to isolate substituent-specific trends .

Q. What experimental designs are suitable for investigating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Systematically vary substituents at positions 1 (alkyl chain length) and 3 (nitro vs. other electron-withdrawing groups). Assess biological activity (e.g., enzyme inhibition) using dose-response assays. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity. Multivariate analysis (PCA) can identify dominant structural contributors .

Q. How can contradictory results in catalytic applications (e.g., nitro group reactivity) be analyzed?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, catalyst loading, temperature). Use in situ FTIR or GC-MS to monitor intermediate formation. For example, competing reduction pathways (nitro to amine vs. nitroso) may arise from catalyst choice (Pd/C vs. Fe/HCl). Kinetic studies (Eyring plots) can clarify mechanistic divergences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.